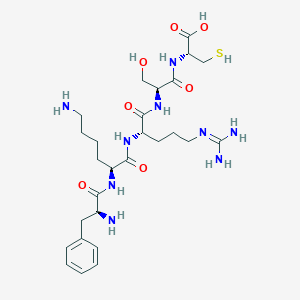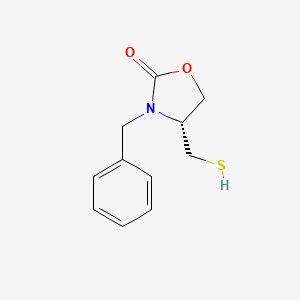![molecular formula C18H30N2O3 B12597261 4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol CAS No. 646520-38-9](/img/structure/B12597261.png)
4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with a tert-butylamino group, a morpholinyl group, and two hydroxyl groups. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol typically involves multiple steps. One common method starts with the preparation of the benzene ring, followed by the introduction of the tert-butylamino and morpholinyl groups through nucleophilic substitution reactions. The hydroxyl groups are then introduced via oxidation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The tert-butylamino and morpholinyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol involves its interaction with specific molecular targets. The tert-butylamino and morpholinyl groups can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol
- (2R)-1-(tert-Butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol
- 1-Bromo-4-tert-butylbenzene
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
646520-38-9 |
|---|---|
Molecular Formula |
C18H30N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[4-(tert-butylamino)-1-morpholin-4-ylbutyl]benzene-1,2-diol |
InChI |
InChI=1S/C18H30N2O3/c1-18(2,3)19-8-4-5-15(20-9-11-23-12-10-20)14-6-7-16(21)17(22)13-14/h6-7,13,15,19,21-22H,4-5,8-12H2,1-3H3 |
InChI Key |
AWVUTCZFMQJLCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCCC(C1=CC(=C(C=C1)O)O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
![2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal](/img/structure/B12597188.png)
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile](/img/structure/B12597195.png)
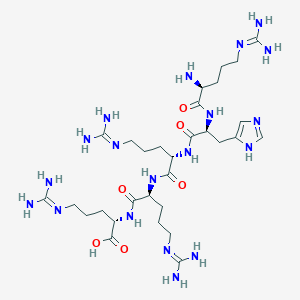
![1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one](/img/structure/B12597221.png)
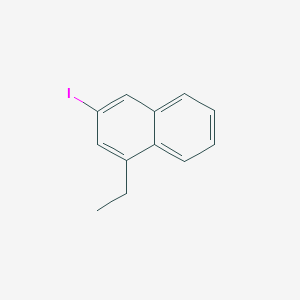
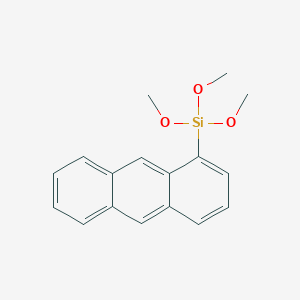
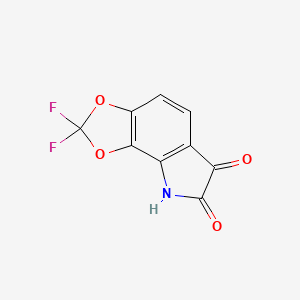
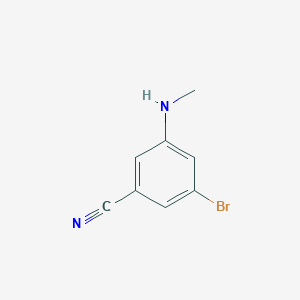
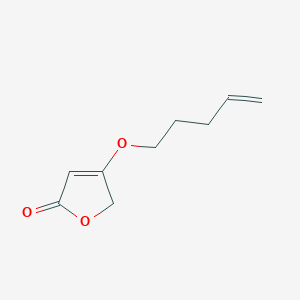
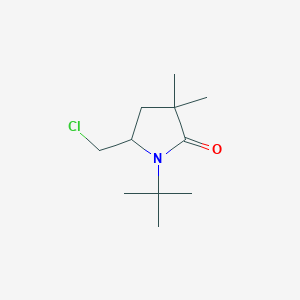
![1-[5-(2-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12597266.png)
